molecular formula C21H24BrNO2S B11063578 {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}(4-methylpiperidin-1-yl)methanethione

{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}(4-methylpiperidin-1-yl)methanethione

Cat. No.: B11063578
M. Wt: 434.4 g/mol
InChI Key: QYTFMDCEKUTDIZ-UHFFFAOYSA-N
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Description

{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is a complex organic compound with a molecular formula of C19H20BrNO3S This compound is characterized by the presence of a bromobenzyl group, a methoxyphenyl group, and a methylpiperidino group, all connected through a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzyl alcohol with 3-methoxyphenol in the presence of a base to form 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde . This intermediate is then reacted with 4-methylpiperidine and carbon disulfide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include quinones, benzyl derivatives, and substituted phenyl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of {4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methoxyphenyl group can participate in hydrogen bonding. The methylpiperidino group may enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24BrNO2S

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-(4-methylpiperidin-1-yl)methanethione

InChI

InChI=1S/C21H24BrNO2S/c1-15-9-11-23(12-10-15)21(26)17-5-8-19(20(13-17)24-2)25-14-16-3-6-18(22)7-4-16/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

QYTFMDCEKUTDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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